Streptomycin solution

Vue d'ensemble

Description

Le sulfate de streptomycine est un antibiotique dérivé de la bactérie Streptomyces griseus. Il a été le premier antibiotique aminoglycoside à être découvert et a été largement utilisé pour traiter diverses infections bactériennes, notamment la tuberculose, la peste et la tularémie . Le sulfate de streptomycine agit en inhibant la synthèse des protéines dans les bactéries, ce qui entraîne la mort des bactéries .

Applications De Recherche Scientifique

Streptomycin sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and analytical techniques.

Biology: Employed in cell culture to prevent bacterial contamination.

Medicine: Used to treat bacterial infections, particularly those caused by multi-drug resistant strains.

Industry: Utilized in the production of other antibiotics and as a selection marker in genetic engineering.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfate de streptomycine est généralement produit par fermentation de Streptomyces griseus. Le bouillon de fermentation est ensuite soumis à diverses étapes de purification pour isoler l'antibiotique. Le processus comprend :

- Culture de Streptomyces griseus dans un milieu approprié.

- Récolte du bouillon de fermentation.

- Purification de l'antibiotique en utilisant des techniques telles que la chromatographie d'échange ionique et la cristallisation .

Méthodes de production industrielle : La production industrielle de sulfate de streptomycine implique des procédés de fermentation à grande échelle. Les spores de Streptomyces griseus sont inoculées dans un milieu riche en nutriments et autorisées à croître dans des conditions contrôlées. L'antibiotique est ensuite extrait et purifié à l'aide de techniques avancées pour garantir une pureté et une puissance élevées .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de streptomycine subit diverses réactions chimiques, notamment :

Oxydation : La streptomycine peut être oxydée pour former de la streptidine et de la streptobiosamine.

Réactifs et conditions courants :

Oxydation : Implique généralement l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène.

Principaux produits :

Oxydation : Streptidine et streptobiosamine.

Hydrolyse : Streptidine, streptobiosamine et maltol.

4. Applications de la recherche scientifique

Le sulfate de streptomycine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et techniques analytiques.

Biologie : Employé dans la culture cellulaire pour prévenir la contamination bactérienne.

Industrie : Utilisé dans la production d'autres antibiotiques et comme marqueur de sélection en génie génétique.

5. Mécanisme d'action

Le sulfate de streptomycine exerce ses effets en se liant à la sous-unité 30S du ribosome bactérien. Cette liaison interfère avec la formation du complexe d'initiation et provoque une mauvaise lecture de l'ARNm, conduisant à la production de protéines défectueuses et finalement à la mort des bactéries . La cible moléculaire principale est l'ARNr 16S au sein de la sous-unité ribosomique 30S .

Composés similaires :

- Gentamicine

- Néomycine

- Kanamycine

- Tobramycine

Comparaison :

- Gentamicine : Comme le sulfate de streptomycine, la gentamicine est un antibiotique aminoglycoside qui inhibe la synthèse des protéines. La gentamicine a un spectre d'activité plus large et est moins toxique pour les reins .

- Néomycine : La néomycine est également un aminoglycoside, mais elle est principalement utilisée par voie topique en raison de sa forte toxicité lorsqu'elle est administrée par voie systémique .

- Kanamycine : La kanamycine est similaire au sulfate de streptomycine dans son mécanisme d'action, mais elle est plus efficace contre certaines souches de bactéries .

- Tobramycine : La tobramycine est utilisée pour traiter les infections bactériennes graves et est souvent préférée pour sa toxicité inférieure à celle du sulfate de streptomycine .

Le sulfate de streptomycine reste un antibiotique essentiel dans le traitement de certaines infections bactériennes, en particulier celles résistantes aux autres antibiotiques. Son mécanisme d'action unique et sa large gamme d'applications en font un outil précieux à la fois en milieu clinique et de recherche.

Mécanisme D'action

Streptomycin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex formation and causes misreading of the mRNA, leading to the production of faulty proteins and ultimately bacterial death . The primary molecular target is the 16S rRNA within the 30S ribosomal subunit .

Comparaison Avec Des Composés Similaires

- Gentamicin

- Neomycin

- Kanamycin

- Tobramycin

Comparison:

- Gentamicin: Like streptomycin sulfate, gentamicin is an aminoglycoside antibiotic that inhibits protein synthesis. gentamicin has a broader spectrum of activity and is less toxic to the kidneys .

- Neomycin: Neomycin is also an aminoglycoside but is primarily used topically due to its high toxicity when administered systemically .

- Kanamycin: Kanamycin is similar to streptomycin sulfate in its mechanism of action but is more effective against certain strains of bacteria .

- Tobramycin: Tobramycin is used to treat severe bacterial infections and is often preferred for its lower toxicity compared to streptomycin sulfate .

Streptomycin sulfate remains a critical antibiotic in the treatment of specific bacterial infections, particularly those resistant to other antibiotics. Its unique mechanism of action and broad range of applications make it an invaluable tool in both clinical and research settings.

Propriétés

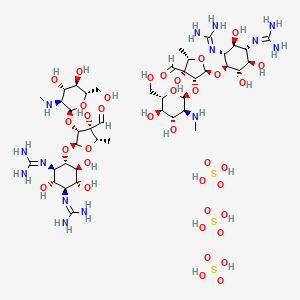

IUPAC Name |

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENRWWVYAAPBI-YZTFXSNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84N14O36S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor. | |

| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3810-74-0 | |

| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Streptomycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

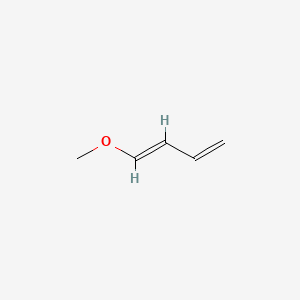

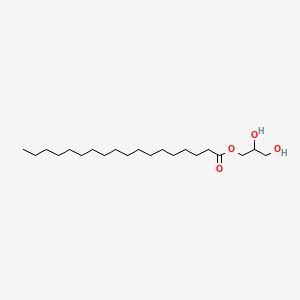

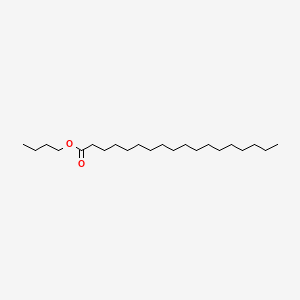

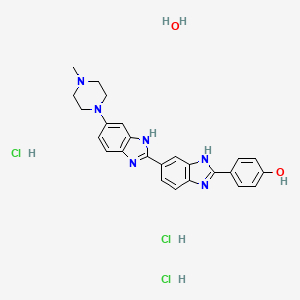

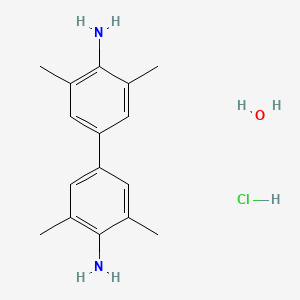

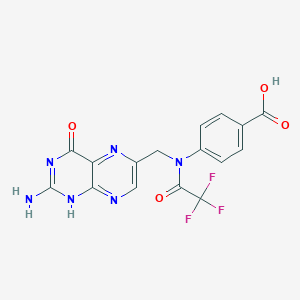

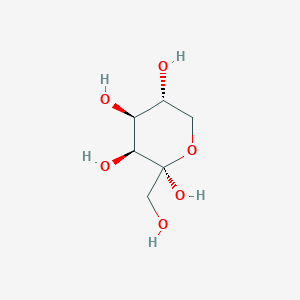

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.